molecular formula C6H12N2O3 B6693409 2-(4-Aminobutanamido)acetic acid

2-(4-Aminobutanamido)acetic acid

Cat. No.: B6693409
M. Wt: 160.17 g/mol
InChI Key: FDEOGFDSMRBYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminobutanamido)acetic acid is a synthetic organic compound featuring an acetic acid backbone substituted at the second carbon with a 4-aminobutanamido group. Its molecular formula is C₆H₁₁N₂O₃, with a molecular weight of 159.16 g/mol (inferred). The compound combines the carboxylic acid functionality of acetic acid with the amide and primary amine groups of 4-aminobutanamide.

For instance, GABA (4-aminobutanoic acid) is a critical inhibitory neurotransmitter in the central nervous system , and modifications to its structure, such as the addition of an acetamido group (as in 4-acetamidobutanoic acid), alter its metabolic pathways and bioavailability .

Properties

IUPAC Name

2-(4-aminobutanoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c7-3-1-2-5(9)8-4-6(10)11/h1-4,7H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEOGFDSMRBYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NCC(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

Anticancer Research
2-(4-Aminobutanamido)acetic acid has shown potential as a building block for the synthesis of novel anticancer agents. Its structural versatility allows for modifications that can enhance efficacy against various cancer cell lines. For instance, derivatives of this compound are being explored for their ability to inhibit specific pathways involved in tumor growth and metastasis .

Neuroprotective Properties
Research indicates that compounds similar to this compound may exhibit neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's. The ability of this compound to modulate neurotransmitter systems could lead to the development of new therapeutic strategies aimed at protecting neuronal health and function .

Antimicrobial Activity
Studies have highlighted the antimicrobial properties of derivatives of this compound. These compounds have been evaluated for their effectiveness against various bacterial strains, showing promise as potential antibiotics or as adjuvants to existing antimicrobial therapies .

Biochemical Applications

Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of metabolic pathways. By inhibiting specific enzymes, this compound can alter metabolic fluxes, which is crucial in both basic research and therapeutic applications .

Peptidomimetics
As a component in the synthesis of peptidomimetics, this compound can mimic natural peptides and proteins, facilitating studies on protein interactions and functions. Peptidomimetics derived from this compound are being explored for their potential to modulate biological processes by mimicking the action of endogenous peptides .

Case Study 1: Anticancer Activity

A study conducted on the synthesis of new derivatives from this compound demonstrated significant cytotoxic effects on breast cancer cell lines. The derivatives were designed to target specific receptors involved in cancer progression, yielding promising results that warrant further investigation into their mechanisms of action .

Case Study 2: Neuroprotection

In a model of Alzheimer's disease, compounds based on this compound were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. Results indicated that certain derivatives significantly improved cognitive function in treated subjects compared to control groups, suggesting their potential use in therapeutic applications for neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-(4-Aminobutanamido)acetic acid, the following table compares its inferred properties with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Findings References
This compound C₆H₁₁N₂O₃ 159.16 Carboxylic acid, amide, primary amine Potential neurotransmitter analog; inferred from GABA derivatives. Inferred
4-Acetamidobutanoic acid C₆H₁₁NO₃ 145.16 Carboxylic acid, acetamido Studied in urea cycle metabolism; stored at -20°C for stability .
2-(4-Bromobenzenesulfonamido)acetic acid C₈H₈BrNO₄S 294.12 Carboxylic acid, sulfonamido, bromoarene Precursor for heterocyclic compounds (e.g., thiazines); crystallizes in monoclinic systems .
GABA (4-Aminobutanoic acid) C₄H₉NO₂ 103.12 Carboxylic acid, primary amine Inhibitory neurotransmitter; regulates neuronal excitability .
2-[(4-Benzamidophenyl)sulfonylamino]acetic acid C₁₅H₁₅N₃O₅S 349.36 Carboxylic acid, sulfonamido, benzamide Pharmacologically relevant sulfonamide derivative; structural analog for drug design .

Key Structural and Functional Differences

Backbone Modifications: Unlike sulfonamido-substituted analogs (e.g., 2-(4-bromobenzenesulfonamido)acetic acid ), this compound lacks aromatic rings, which reduces steric hindrance and may enhance solubility in polar solvents. Compared to GABA (C₄H₉NO₂), the addition of an acetamido group in 4-acetamidobutanoic acid increases molecular weight by ~42 g/mol and introduces an amide bond, altering its metabolic stability .

Biological Activity: Sulfonamido derivatives (e.g., ) are often used in antibacterial and diuretic agents due to their enzyme-inhibitory properties. In contrast, GABA derivatives like 4-aminobutanoic acid and its analogs primarily target neurological pathways .

Synthetic Utility: Sulfonamido-substituted acetic acids (e.g., ) serve as intermediates in heterocyclic synthesis, enabling the construction of thiazine and pyridazine scaffolds. The aminobutanamido analog may instead facilitate peptide coupling reactions due to its free amine group.

Research Findings and Implications

  • Stability and Storage: While 4-acetamidobutanoic acid requires storage at -20°C to maintain stability , sulfonamido derivatives (e.g., 2-(4-bromobenzenesulfonamido)acetic acid) exhibit robust crystallinity, making them suitable for X-ray diffraction studies . The stability of this compound likely depends on protecting its amine group from oxidation.
  • Pharmacological Potential: GABA derivatives are pivotal in treating anxiety and epilepsy . Modifications like the acetamido group in 4-acetamidobutanoic acid or the aminobutanamido group in the target compound could yield prodrugs with enhanced bioavailability or targeted delivery.
  • Structural Insights: Crystallographic data for sulfonamido analogs () reveal planar sulfonamide groups and hydrogen-bonded dimers, which stabilize their solid-state structures. Similar analyses for this compound would clarify its conformational preferences.

Preparation Methods

Activation of Carboxylic Acid Moieties

A robust method for synthesizing 2-(4-aminobutanamido)acetic acid involves converting the carboxylic acid group of 4-aminobutanamide into a reactive acyl chloride. In a protocol adapted from CN105646265A, 4-aminobutyric acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in toluene at 50–80°C to form 4-aminobutanoyl chloride. This intermediate is highly electrophilic, enabling direct amidation with glycine’s primary amine. For example, reacting 4-aminobutanoyl chloride with glycine methyl ester in methanol at 50°C under 0.4–0.5 MPa pressure yields the protected amide, which is subsequently hydrolyzed to the free acid using sodium hydroxide.

Key Reaction Conditions

  • Solvent : Toluene or dichloromethane

  • Temperature : 50–80°C for acid chloride formation

  • Pressure : 0.4–0.5 MPa during ammonolysis

  • Yield : 79–81% for analogous amidation reactions

Ammonolysis and Workup

The ammonolysis step is critical for achieving high regioselectivity. Introducing gaseous ammonia into the reaction mixture containing 4-aminobutanoyl chloride and glycine derivatives ensures efficient nucleophilic attack at the acyl carbon. Post-reaction, the product is isolated via vacuum distillation and recrystallized from ethanol-water mixtures to remove unreacted starting materials.

N-Alkylation and Hydrazinolysis Approach

Synthesis of 4-Aminobutanamide Precursors

A complementary strategy, detailed in PMC8397297, involves N-alkylation of a glycine derivative with a halogenated 4-aminobutanamide precursor. For instance, reacting Boc-protected glycine ethyl ester (32) with 1-bromo-4-aminobutanamide (48a) in acetonitrile at 60°C forms the alkylated intermediate (49a) . Hydrazinolysis with hydrazine hydrate then removes the Boc protecting group, yielding this compound (50a) .

Reaction Optimization

  • Catalyst : Triethylamine (TEA) for deprotonation

  • Temperature : 60°C for 12 hours

  • Yield : 32–35% after hydrazinolysis

Role of Solvent and Protecting Groups

Using polar aprotic solvents like dimethylformamide (DMF) enhances the solubility of intermediates, while Boc protection prevents undesired side reactions at the glycine amine. Post-alkylation, hydrazinolysis selectively cleaves the Boc group without affecting the amide bond, ensuring high fidelity in the final product.

Carbodiimide-Mediated Coupling

Activation with EDCl/HOBt

A widely adopted method in peptide synthesis, carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) paired with hydroxybenzotriazole (HOBt) facilitate direct coupling between 4-aminobutanamide and glycine. In this approach, glycine’s carboxylic acid is activated in situ, forming an O-acylisourea intermediate that reacts with the primary amine of 4-aminobutanamide.

Typical Protocol

  • Dissolve glycine (1.0 eq) and 4-aminobutanamide (1.2 eq) in DMF.

  • Add EDCl (1.5 eq) and HOBt (1.5 eq) at 0°C.

  • Stir at room temperature for 24 hours.

  • Purify via column chromatography (SiO₂, 10% MeOH/CH₂Cl₂).

  • Yield : 45–50%

Challenges in By-Product Formation

Competitive dimerization of glycine or over-activation of the carboxylic acid can reduce yields. Including HOBt suppresses racemization and minimizes side reactions, while stoichiometric control of EDCl ensures complete activation.

Comparative Analysis of Synthetic Methods

MethodReagentsConditionsYieldAdvantagesLimitations
Acid Chloride AmidationSOCl₂, NH₃50–80°C, 0.4–0.5 MPa79–81%High yield, scalableRequires high-pressure equipment
N-AlkylationBoc-Gly-OEt, Hydrazine60°C, 12 hours32–35%Selective deprotectionLow yield, multi-step
EDCl/HOBt CouplingEDCl, HOBtRT, 24 hours45–50%Mild conditions, no racemizationColumn purification needed

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified using reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) or ion-exchange chromatography to remove unreacted glycine and salts. The ACS Omega study highlights the efficacy of recrystallization from ethyl acetate/hexane mixtures for obtaining analytically pure samples.

Spectroscopic Confirmation

  • ¹H NMR (D₂O): δ 3.75 (s, 2H, CH₂COO⁻), 3.10 (t, 2H, NH₂CH₂), 2.25 (m, 4H, CH₂CH₂CONH₂).

  • IR : 1650 cm⁻¹ (amide C=O), 1550 cm⁻¹ (N–H bend) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 2-(4-Aminobutanamido)acetic acid, and how can researchers optimize reaction conditions to improve yield?

  • Methodological Answer : Multi-step synthesis involving amide bond formation is common. For example, a similar compound (2-(2-(2-aminoethoxy)ethoxy)acetic acid) was synthesized via sequential reactions: (1) coupling of protected intermediates, (2) deprotection, and (3) purification via evaporation and filtration. Yields can reach ~75% per step, with total yields dependent on cumulative efficiencies (e.g., 57.76% overall in a four-step process). Key optimizations include controlled temperature, inert atmospheres, and chromatographic purification to reduce by-products .

Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structural identity of this compound?

  • Methodological Answer :

  • NMR : Analyze proton environments (e.g., amine protons at δ 1.5–2.5 ppm, carboxylic acid protons at δ 10–12 ppm).
  • IR : Confirm amide C=O stretches (~1650 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹). Reference databases like NIST Chemistry WebBook provide benchmark spectral data for analogous compounds .
  • Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., calculated [M+H]+ for C₆H₁₁N₂O₃: 159.0775) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store desiccated at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the amide bond or oxidation. Stability studies for related amino acid derivatives recommend avoiding light exposure and moisture .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Assay Standardization : Use certified reference materials (e.g., Pharmacopeial Standards) to calibrate bioactivity assays (e.g., antimicrobial testing) .
  • Data Normalization : Control for variables like solvent purity (e.g., DMSO quality) and cell line viability. For example, impurities in solvents can artificially suppress activity .
  • Meta-Analysis : Cross-reference results with studies using structurally validated compounds (e.g., via XRD or 2D-NMR) .

Q. What computational approaches predict the physicochemical properties of this compound?

  • Methodological Answer :

  • Quantum Chemistry : Use density functional theory (DFT) to model electron distribution and reactivity (e.g., Fukui indices for nucleophilic/electrophilic sites) .
  • QSPR Models : Train neural networks on datasets of similar amino acid derivatives to predict solubility, logP, and pKa values. Tools like CC-DPS integrate these models for cheminformatics profiling .

Q. How can researchers design experiments to minimize by-products during scale-up synthesis?

  • Methodological Answer :

  • Reaction Engineering : Optimize stoichiometry (e.g., 1.2:1 molar ratio of amine to carboxylic acid) and use flow chemistry for precise temperature control .
  • By-Product Analysis : Employ LC-MS to identify impurities (e.g., unreacted intermediates) and adjust purification protocols (e.g., gradient elution in HPLC) .

Data Contradiction Analysis

Q. Why might different studies report conflicting solubility values for this compound?

  • Methodological Answer :

  • Solvent Purity : Traces of water in DMSO can alter solubility measurements. Use Karl Fischer titration to confirm solvent dryness .
  • Polymorphism : Crystalline vs. amorphous forms exhibit different solubility profiles. Characterize solid-state forms via XRD .

Experimental Design Considerations

Q. What strategies ensure reproducibility in biological assays involving this compound?

  • Methodological Answer :

  • Batch Consistency : Validate compound purity (>95% via HPLC) across synthetic batches .
  • Positive/Negative Controls : Include reference compounds (e.g., 4-Aminobutanoic acid for GABA receptor assays) and solvent-only controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.